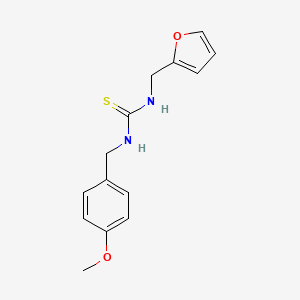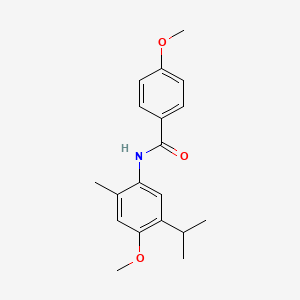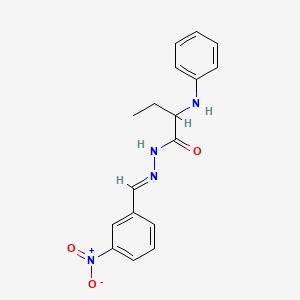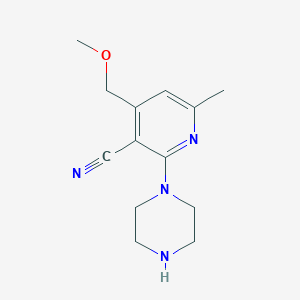
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea
Vue d'ensemble
Description
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea (FMU) is a chemical compound that has gained significant attention in scientific research. It is a thiourea derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with cellular targets, such as enzymes and receptors. This compound has been shown to inhibit the activity of various enzymes, such as tyrosine kinases and topoisomerases, which are involved in cancer progression and viral replication. This compound has also been shown to bind to receptors, such as GABA receptors, which are involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the replication of various viruses, such as HIV and herpes simplex virus. In vivo studies have demonstrated that this compound can reduce tumor growth and improve survival in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous environments. This compound is also toxic at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for the study of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea. One direction is to further investigate the mechanism of action of this compound and its cellular targets. Another direction is to explore the potential of this compound as a drug candidate for the treatment of various diseases, such as cancer and viral infections. Additionally, the synthesis and optimization of this compound derivatives with improved properties, such as solubility and toxicity, could lead to the development of more effective and safer drugs.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antimicrobial properties. In biochemistry, this compound has been used as a probe to study the binding of proteins to DNA. In pharmacology, this compound has been explored as a potential drug candidate for the treatment of various diseases, such as cancer, viral infections, and bacterial infections.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-17-12-6-4-11(5-7-12)9-15-14(19)16-10-13-3-2-8-18-13/h2-8H,9-10H2,1H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOXSDSWMAKDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)

![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)
![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)
![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)

![N-(4-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5857965.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)

![2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide](/img/structure/B5857975.png)
![5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5857985.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)